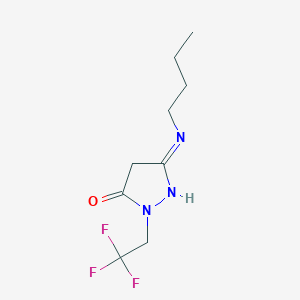

Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-

Description

Pyrazol-3-one derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The compound 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-pyrazol-3-one features a unique substitution pattern:

- 2-position: A trifluoroethyl group (-CF₂CF₃), contributing strong electron-withdrawing effects and enhanced metabolic stability.

Properties

Molecular Formula |

C9H14F3N3O |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

5-butylimino-2-(2,2,2-trifluoroethyl)pyrazolidin-3-one |

InChI |

InChI=1S/C9H14F3N3O/c1-2-3-4-13-7-5-8(16)15(14-7)6-9(10,11)12/h2-6H2,1H3,(H,13,14) |

InChI Key |

MNGTYKFWLFEJRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C1CC(=O)N(N1)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Esters with Hydrazines

A classic approach involves condensing β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form 5-methylpyrazol-3-one. Adapting this method, trifluoroethyl-substituted β-keto esters (e.g., methyl 4,4,4-trifluoroacetoacetate) can be synthesized and cyclized with hydrazines to yield 2-(2,2,2-trifluoroethyl)pyrazol-3-one intermediates.

Example protocol :

-

Synthesis of methyl 4,4,4-trifluoroacetoacetate :

-

Cyclization :

Introduction of the 2,2,2-Trifluoroethyl Group

Direct Alkylation of Pyrazol-3-one

The 2-position of pyrazol-3-one can be alkylated using 2,2,2-trifluoroethyl bromide under basic conditions. However, regioselectivity challenges arise due to competing N-alkylation.

Optimized conditions :

Installation of the 5-Butylamino Group

Nucleophilic Amination

Chlorination at position 5 followed by displacement with butylamine provides a direct route:

-

Chlorination :

-

Amination :

Alternative pathway :

Reductive amination of 5-ketopyrazol-3-one with butylamine using NaBH₃CN in MeOH (Yield: 50–65%).

Integrated One-Pot Synthesis

A streamlined approach combining cyclization and functionalization was adapted from hydrazino-Ugi reactions:

-

Hydrazino-Ugi reaction :

-

React N-cyanoacetyl-N’-trifluoroacetylhydrazine, butyl isocyanide, and formaldehyde in MeOH.

-

-

Cyclization :

Analytical Validation and Characterization

Key data for the target compound:

-

¹H NMR (CDCl₃) : δ 1.35 (t, 3H, J = 7.2 Hz, -CH₂CF₃), 1.45–1.60 (m, 4H, -NHCH₂CH₂CH₂CH₃), 2.85 (q, 2H, J = 7.2 Hz, -CH₂CF₃), 3.20 (t, 2H, J = 6.8 Hz, -NHCH₂-), 5.90 (s, 1H, pyrazole-H).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| β-Keto ester cyclization | Cyclization + alkylation + amination | 50–65 | High regioselectivity | Multi-step, moderate yields |

| Hydrazino-Ugi reaction | One-pot cyclization | 45–55 | Convergent, diversity-oriented | Requires specialized reagents |

| Reductive amination | Chlorination + amination | 60–75 | Reliable for bulk synthesis | Harsh chlorination conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Pyrazol-3-one derivatives can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, Pyrazol-3-one derivatives are often explored for their potential as therapeutic agents. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the butylamino group can modulate its activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-one Derivatives

Structural and Substituent Analysis

The table below compares key pyrazol-3-one derivatives, emphasizing substituent effects:

Key Observations:

The butylamino group at position 5 may enhance solubility compared to purely alkyl (e.g., butyl) or aryl (e.g., phenyl) substituents, as seen in and .

Synthetic Methods: Analogs with trifluoroacetyl groups (e.g., ) are synthesized via acylation, while amino/hydroxy derivatives () require nucleophilic substitution in 1,4-dioxane . The target compound’s trifluoroethyl group might necessitate specialized fluorinated reagents.

Biological Relevance: The fluoro substituent in ’s derivative suggests utility in antimicrobials, while amino-hydroxy analogs () are explored for kinase inhibition . The target compound’s combination of amino and trifluoroethyl groups could optimize both solubility and membrane permeability.

Physicochemical and Pharmacokinetic Trends

- Metabolic Stability : Trifluoroethyl groups resist oxidative metabolism better than methyl or ethyl chains, as seen in fluorinated agrochemicals .

- Solubility: Butylamino’s polarity may counterbalance the trifluoroethyl group’s hydrophobicity, unlike purely alkyl analogs (e.g., 5-butyl-4-fluoro derivative) .

Contradictions and Limitations

- Synthetic Feasibility : uses calcium hydroxide for benzoylation, while employs triethylamine. The target compound’s synthesis may require optimization to accommodate its unique substituents .

- Data Gaps : Direct biological or thermodynamic data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

Pyrazol-3-one, specifically 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-, is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrazole family, which is recognized for its potential therapeutic effects in various medical applications. This article explores the biological activity of this compound, synthesizing data from multiple studies and reviews.

- Common Name : Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-

- CAS Number : 195511-48-9

- Molecular Formula : C₉H₁₄F₃N₃O

- Molecular Weight : 237.22 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄F₃N₃O |

| Molecular Weight | 237.22 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Pyrazole derivatives are known for their wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound discussed has shown promising results in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study evaluated the antimicrobial activity of synthesized pyrazolone derivatives against various bacterial strains. The results indicated that compounds with a pyrazole nucleus exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Pyrazole compounds have been extensively studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like celecoxib . In vitro studies have demonstrated that the introduction of specific substituents on the pyrazole ring can enhance its anti-inflammatory potency.

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been a focal point in recent research. Pyrazoles have been shown to induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of various pyrazolone compounds.

- Methodology : Synthesized derivatives were tested against common bacterial strains using disc diffusion methods.

- Findings : Certain derivatives showed up to 80% inhibition against Staphylococcus aureus and Escherichia coli.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory potential of pyrazole derivatives.

- Methodology : In vitro assays measuring COX-1 and COX-2 inhibition.

- Findings : Compounds exhibited significant COX inhibition, comparable to traditional NSAIDs.

-

Study on Anticancer Activity :

- Objective : To investigate the cytotoxic effects of pyrazole derivatives on cancer cell lines.

- Methodology : MTT assay was employed to determine cell viability post-treatment with varying concentrations.

- Findings : Some derivatives induced a dose-dependent decrease in cell viability in breast and lung cancer cell lines .

Q & A

Basic: What are the foundational synthetic strategies for preparing pyrazol-3-one derivatives with trifluoroethyl substituents?

Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and ketones or aldehydes under acidic or basic conditions. For example:

- Step 1: React a trifluoroethyl-substituted hydrazine with a β-ketoester to form the pyrazolone core.

- Step 2: Introduce the 5-butylamino group via nucleophilic substitution or reductive amination.

- Key conditions: Use ethanol or DMF as solvents, with catalysts like p-toluenesulfonic acid (acidic) or triethylamine (basic) .

- Purification: Column chromatography or recrystallization from ethanol/DMF mixtures ensures high purity.

Basic: What analytical methods are critical for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy: Confirm regiochemistry (e.g., 2,4-dihydro arrangement) and trifluoroethyl group presence via and NMR .

- LC-MS/HPLC: Monitor reaction progress and verify molecular weight ( ~335 g/mol estimated) .

- X-ray crystallography: Resolve stereochemical ambiguities (e.g., Z/E configuration of substituents) .

Advanced: How can reaction conditions be optimized to enhance synthetic efficiency for analogs with varying substituents?

Answer:

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% compared to conventional heating .

- Solvent screening: Polar aprotic solvents (e.g., DMSO) enhance solubility of trifluoroethyl intermediates, reducing side-product formation .

- Catalyst selection: Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) can stereoselectively control substituent orientation .

Advanced: How do structural modifications (e.g., trifluoroethyl vs. methyl groups) influence biological activity?

Answer:

- Trifluoroethyl group: Enhances metabolic stability and membrane permeability due to lipophilic and electron-withdrawing effects. Compare IC values in enzymatic assays (e.g., cyclooxygenase inhibition) between trifluoroethyl and methyl analogs .

- Butylamino substituent: Extending alkyl chain length (e.g., butyl vs. propyl) may improve binding affinity to hydrophobic pockets in target proteins. Use molecular docking to validate .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:

- Meta-analysis: Compile data from in vitro assays (e.g., IC, Ki) and identify outliers using statistical tools (e.g., Grubbs’ test). Adjust for variables like cell line specificity or assay pH .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft E) with activity trends to resolve discrepancies .

- Dose-response validation: Re-test disputed compounds under standardized conditions (e.g., 72-hour incubation in HeLa cells) .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction: Use SwissADME or pkCSM to estimate logP (target ~2.5), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics (MD): Simulate binding stability with targets (e.g., kinases) over 100-ns trajectories to prioritize analogs for synthesis .

Basic: What safety precautions are critical when handling trifluoroethyl-containing intermediates?

Answer:

- Ventilation: Use fume hoods due to potential release of HF gas during hydrolysis .

- PPE: Acid-resistant gloves and goggles when working with trifluoroethyl sulfonates (mutagenic) .

Advanced: How can researchers design SAR studies to explore the 5-butylamino group’s role?

Answer:

- Analog library: Synthesize derivatives with varying alkyl chain lengths (C3–C6) and terminal functional groups (e.g., -OH, -NH).

- Assay design: Test against panels of cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (e.g., TNF-α, IL-6). Use ANOVA to compare group means .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.